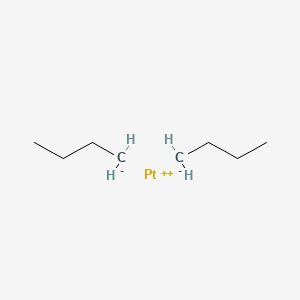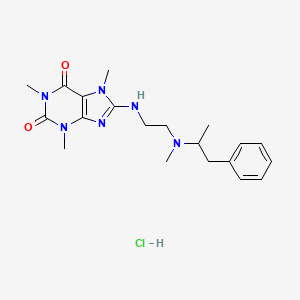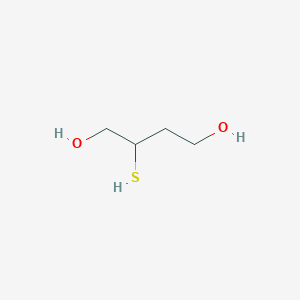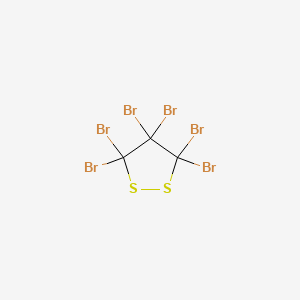
3,3,4,4,5,5-Hexabromo-1,2-dithiolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,4,4,5,5-Hexabromo-1,2-dithiolane is a compound belonging to the class of 1,2-dithiolanes, characterized by the presence of six bromine atoms attached to a five-membered ring containing two sulfur atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4,5,5-Hexabromo-1,2-dithiolane typically involves the bromination of 1,2-dithiolane. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms to the desired positions on the ring. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4). The reaction is usually conducted at room temperature or slightly elevated temperatures to facilitate the bromination process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and reaction time .
Análisis De Reacciones Químicas
Types of Reactions: 3,3,4,4,5,5-Hexabromo-1,2-dithiolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can convert the compound to its corresponding thiol or disulfide forms using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: NaOCH3, NaOEt, polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, disulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 3,3,4,4,5,5-Hexabromo-1,2-dithiolane involves its interaction with molecular targets through its bromine and sulfur atoms. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various cellular pathways, including those involved in cell division and metabolism .
Molecular Targets and Pathways:
Comparación Con Compuestos Similares
3,3’,4,4’,5,5’-Hexabromobiphenyl: Another brominated compound with similar applications in flame retardants and research.
1,3-Dithiolanes: Compounds with a similar sulfur-containing ring structure but different substitution patterns.
Uniqueness: 3,3,4,4,5,5-Hexabromo-1,2-dithiolane is unique due to its high bromine content and specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
65685-34-9 |
|---|---|
Fórmula molecular |
C3Br6S2 |
Peso molecular |
579.6 g/mol |
Nombre IUPAC |
3,3,4,4,5,5-hexabromodithiolane |
InChI |
InChI=1S/C3Br6S2/c4-1(5)2(6,7)10-11-3(1,8)9 |
Clave InChI |
HHDZGORFDAAKKB-UHFFFAOYSA-N |
SMILES canónico |
C1(C(SSC1(Br)Br)(Br)Br)(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



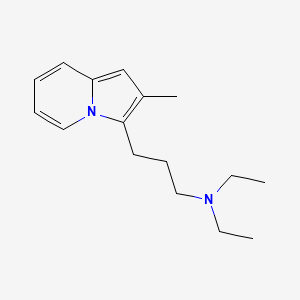


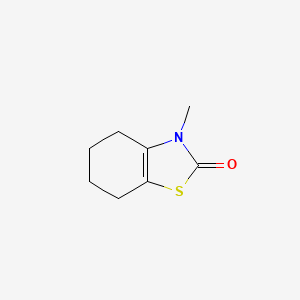
![3-[2-(Naphthalen-1-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14490878.png)
![N-[2-Methyl-5-(propan-2-ylidene)cyclohex-2-en-1-ylidene]hydroxylamine](/img/structure/B14490879.png)
![4-[(4-Methoxyphenyl)tellanyl]-N,N-dimethylaniline](/img/structure/B14490893.png)
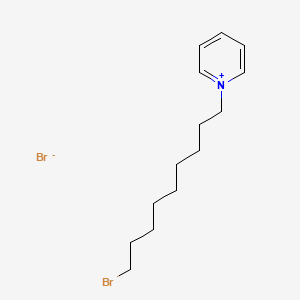
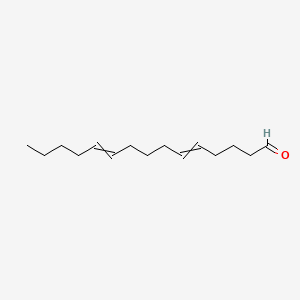
![2-Amino-6-[5-[(5-amino-5-carboxypentyl)carbamoyloxy]pentoxycarbonylamino]hexanoic acid](/img/structure/B14490901.png)
